Grazoprevir sodium

Description

Propriétés

IUPAC Name |

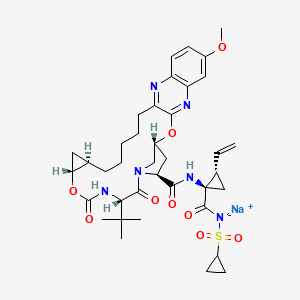

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery, Design, and Medicinal Chemistry of Grazoprevir Sodium

Strategic Approaches in HCV Protease Inhibitor Discovery

The journey to discover effective HCV protease inhibitors like grazoprevir (B560101) involved a combination of rational, structure-based design and large-scale screening of chemical libraries to identify lead compounds.

The rational design of protease inhibitors is fundamentally based on understanding the structure and function of the target enzyme. qut.edu.au For HCV's NS3/4A serine protease, a key enzyme in viral replication, early efforts focused on creating molecules that mimic the natural substrates of the protease. nih.govxiahepublishing.com This often involves designing "transition-state analogues" that bind tightly to the enzyme's active site but cannot be cleaved, thereby blocking its function. wikipedia.org

A common strategy was to use the peptide fragments of the viral polyprotein as a scaffold and introduce reversible electrophilic groups, or "warheads," like α-ketoamides, to interact with the catalytic serine (Ser-139) in the active site. nih.govxiahepublishing.com This approach led to the first generation of approved HCV protease inhibitors, such as boceprevir (B1684563) and telaprevir (B1684684). nih.govacs.org

The design of grazoprevir was heavily influenced by molecular modeling and X-ray crystal structures of earlier inhibitors bound to the NS3 protease active site. researchgate.netacs.org A key innovation was the strategic decision to introduce a macrocycle, linking the P2 and P4 positions of the inhibitor. This P2-P4 macrocyclization was hypothesized to confer conformational rigidity, locking the molecule into an optimal binding shape, which enhances potency. nih.govresearchgate.net This structure-based design approach, which considers the three-dimensional space of the enzyme's binding pocket, is a hallmark of modern drug discovery. annualreviews.org

Alongside rational design, high-throughput screening (HTS) plays a crucial role in identifying novel chemical starting points, or "hits." HTS allows for the rapid testing of vast libraries of compounds for their ability to inhibit a specific biological target. nih.govplos.org For HCV, the development of robust cell-based replicon systems was a technological breakthrough. acs.orgcaister.com These systems allow for the study of viral RNA replication within a cellular environment, providing a more biologically relevant context for screening than simple enzyme assays. acs.orgasm.org

Quantitative HTS (qHTS) platforms can screen large chemical libraries against the entire HCV life cycle, generating dose-response curves to identify compounds with potent antiviral activity and low cytotoxicity. asm.org These campaigns can test hundreds of thousands of compounds, identifying hits that can then be optimized through medicinal chemistry. plos.org For instance, a large-scale HTS campaign might identify several hundred compounds with a therapeutic index (a ratio of cytotoxicity to efficacy) greater than 10, which then become the focus of lead optimization efforts. plos.org

The screening process often involves multiple stages, including initial fluorescence-based enzymatic assays followed by orthogonal validation methods like surface plasmon resonance (SPR) to eliminate false positives and confirm direct binding to the target protease. nih.govplos.org

| HTS Campaign Stage | Number of Compounds | Criteria | Outcome |

| Primary Screening | 1,175,504 | ≥70% HCV inhibition at 6 µM | 9,025 hits (0.77% hit rate) |

| Counter-Screen | 9,025 | ≤30% cytotoxicity | 9,025 hits confirmed |

| Potency Re-test | 9,025 | ≥30% inhibition at 0.6 µM | 632 compounds selected |

| Dose-Response | 632 | EC₅₀ ≤1 µM | 386 potent compounds |

| Therapeutic Index | 386 | TI (CC₅₀/EC₅₀) ≥10 | 307 compounds prioritized |

This table represents a typical workflow for a high-throughput screening campaign to identify novel HCV inhibitors, based on published data. plos.org

Rational Design Principles for Protease Inhibitors

Synthetic Pathways for Grazoprevir Sodium

The complex macrocyclic structure of grazoprevir required the development of sophisticated and efficient synthetic routes, suitable for large-scale manufacturing. acs.org

The construction of large, constrained rings is a significant challenge in organic synthesis. For grazoprevir and similar macrocyclic HCV inhibitors, the ring-closing metathesis (RCM) reaction has been a crucial technology. researchgate.netthieme-connect.com RCM uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda catalysts) to form a new carbon-carbon double bond, effectively "stitching" the two ends of a linear precursor together to form the macrocycle. thieme-connect.comnih.gov The reliability and functional group tolerance of the RCM reaction were instrumental in the rapid synthesis of diverse analogs during the discovery phase of grazoprevir. researchgate.netacs.org

Other key methodologies used in the synthesis of macrocyclic inhibitors include:

Macrolactamization: The formation of a large ring containing an amide bond, often used as an alternative cyclization strategy. nih.gov

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can also be used for intramolecular ring formation. researchgate.net

The manufacturing process for grazoprevir was refined through multiple generations to improve efficiency and safety, ultimately involving a highly convergent sequence where four key building blocks are assembled. acs.org

Grazoprevir contains multiple stereocenters, meaning its three-dimensional structure is critical for its biological activity. Therefore, controlling the stereochemistry during synthesis is paramount. The synthesis of its building blocks often relies on stereoselective methods. mdpi.com

For example, a practical and asymmetric synthesis was developed for the functionalized trans-cyclopropoxy building block, a unique feature of grazoprevir that significantly improves potency. acs.orgresearchgate.net This synthesis starts from a readily available chiral material, (S)-epichlorohydrin, and proceeds with high control of diastereoselectivity to yield the desired building block with greater than 99.8% optical purity. researchgate.net Other strategies may employ biocatalytic methods, using enzymes to perform stereoselective transformations, such as the resolution of a cyclopropyl (B3062369) acetate (B1210297) intermediate to obtain the desired enantiomer of a key alcohol building block. acs.org The pyrrolidine-containing core is another critical chiral component, the synthesis of which can be achieved through various stereoselective routes. mdpi.comresearchgate.net

Key Synthetic Transformations and Methodologies for Macrocyclic Inhibitors

Structure-Activity Relationship (SAR) Studies of Grazoprevir and its Analogs

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. These studies involve systematically modifying parts of the molecule and measuring the effect on its potency and other properties.

For grazoprevir, the P2–P4 macrocyclic constraint is a key determinant of its high potency. nih.gov To better understand the contribution of different parts of the molecule, linear analogs were synthesized by removing the macrocyclic linker. rcsb.org While these linear inhibitors were generally less potent than their macrocyclic counterparts, they were easier to synthesize and allowed for a thorough exploration of the SAR of the P2 quinoxaline (B1680401) group. rcsb.org

These studies revealed that small, hydrophobic groups on the P2 quinoxaline were preferred for maintaining potency against common drug-resistant viral variants. rcsb.org The unique trans-cyclopropoxy moiety incorporated into the macrocycle was also a result of extensive SAR studies and was found to significantly boost potency against multiple HCV genotypes and clinically relevant mutant enzymes. acs.org The combination of the conformationally constraining macrocycle, an optimized P2 quinoxaline, and the novel cyclopropoxy group gives grazoprevir its excellent profile of broad genotype coverage and high barrier to resistance. nih.govacs.org

| Compound | Structure | Genotype 1a IC₅₀ (nM) | Genotype 1b IC₅₀ (nM) | Genotype 3a IC₅₀ (nM) |

| Grazoprevir | P2-P4 Macrocycle | 0.011 | 0.004 | 0.43 |

| Linear Analog | Acyclic Linker | 0.28 | 0.011 | 14 |

This table illustrates the impact of the macrocycle on inhibitory potency by comparing grazoprevir to a representative linear analog. Data derived from published SAR studies. nih.govacs.orgrcsb.org

Identification of Key Pharmacophoric Elements

The design of grazoprevir was guided by molecular modeling and a deep understanding of the NS3/4A protease active site. researchgate.net Its structure contains several key pharmacophoric elements that are crucial for its potent inhibitory activity. Grazoprevir is a quinoxaline macrocyclic compound containing a P2 to P4 macrocyclic constraint. nih.gov This macrocycle correctly orients the key binding motifs within the protease's active site.

The potency of grazoprevir is significantly derived from:

The P2-P4 Macrocycle: This structural feature constrains the molecule's conformation, which is believed to reduce the entropic penalty of binding to the protease, thereby enhancing affinity. nih.gov

The P2 Quinoxaline Moiety: This large, heterocyclic group engages in critical lipophilic interactions and a π-π stacking interaction with the catalytic His57 residue of the protease, contributing significantly to the inhibitor's potency. nih.govasm.org The identification of this specific heterocycle was a key discovery in the optimization process. researchgate.net

The (1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl group: This P1 moiety is designed to interact with the S1 pocket of the protease active site. The cyclopropylsulfonamide portion is a critical component for binding.

These elements work in concert to make grazoprevir a highly potent inhibitor of the NS3/4A protease across multiple HCV genotypes. nih.gov

Impact of Structural Modifications on NS3/4A Protease Inhibition Affinity and Potency

The development of grazoprevir involved extensive structure-activity relationship (SAR) studies to optimize its potency and resistance profile. Modifications to its core structure had significant impacts on its ability to inhibit the NS3/4A protease, particularly against common resistance-associated substitutions (RASs).

One of the most critical RASs for protease inhibitors is at residue D168. asm.org While grazoprevir is a potent inhibitor, substitutions at this position, such as D168A or D168V, can reduce its activity. asm.org For instance, in a GT4 replicon system, a D168A substitution reduced grazoprevir's antiviral activity by 137-fold, while a D168V mutation led to a 47-fold reduction. asm.org

Despite this, grazoprevir maintains potent activity against many other clinically important RASs, including the Q80K polymorphism that affects other protease inhibitors like simeprevir (B1263172). nih.gov The macrocyclic structure and the specific nature of the P2 quinoxaline group are key to retaining activity against many of these variants. nih.gov

Research has shown that relocating the macrocycle can alter the resistance profile. For example, moving the macrocycle to a P1-P3 position in an analog (5172-mcP1P3) resulted in a flatter resistance profile compared to grazoprevir, although it also led to a loss of potency against the wild-type (WT) protease. asm.org This highlights the delicate balance between potency and resistance coverage that must be managed during inhibitor design.

Table 1: Impact of Structural Modifications on Grazoprevir's Antiviral Activity

| Compound/Variant | Modification | Assay System | Potency (EC50 or IC50) | Fold Change vs. WT | Source |

|---|---|---|---|---|---|

| Grazoprevir (WT) | Reference Compound | HCV GT1a Replicon | 0.4 nM (EC50) | N/A | nih.gov |

| Grazoprevir (WT) | Reference Compound | HCV GT4a Replicon | 0.7 nM (EC50) | N/A | asm.org |

| Grazoprevir | D168A Substitution | HCV GT4 Replicon | - | 137-fold decrease | asm.org |

| Grazoprevir | D168V Substitution | HCV GT4 Replicon | - | 47-fold decrease | asm.org |

| 5172-mcP1P3 | Relocated P1-P3 Macrocycle | Enzyme Assay (WT) | Potency loss vs. Grazoprevir | - | asm.org |

Optimization of Physicochemical Properties for Enhanced Biological Activity (pre-clinical focus)

A critical part of the development of grazoprevir was the optimization of its physicochemical properties to ensure it would be a viable drug candidate. This process focused on improving characteristics that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

Key goals included achieving good oral bioavailability and high liver exposure, as the liver is the primary site of HCV replication. researchgate.net Preclinical studies in multiple animal species demonstrated that after oral administration, grazoprevir concentrations in the liver were maintained at significant multiples of its effective concentration in cell-based assays. researchgate.net

Grazoprevir is partially metabolized by the cytochrome P450 enzyme CYP3A. wikipedia.orgdrugbank.com It is highly bound to plasma proteins (98.8%), primarily albumin and α-1 acid glycoprotein. drugbank.commims.com The majority of the drug is eliminated through the feces (>90%), with less than 1% excreted in the urine. wikipedia.orgdrugbank.com The terminal half-life in HCV-infected subjects is approximately 31 hours, supporting once-daily administration. drugbank.commims.com

Table 2: Preclinical Physicochemical and Pharmacokinetic Properties of Grazoprevir

| Property | Finding | Source |

|---|---|---|

| Plasma Protein Binding | 98.8% | drugbank.commims.com |

| Metabolism | Partially by CYP3A | wikipedia.orgdrugbank.com |

| Primary Route of Elimination | Feces (>90%) | wikipedia.orgdrugbank.com |

| Elimination Half-life | Approximately 31 hours | drugbank.commims.com |

| Volume of Distribution | Approximately 1,250 L | mims.com |

| Primary Site of Distribution | Liver |

Development of Novel Grazoprevir Derivatives and Second-Generation Protease Inhibitors

The success of grazoprevir and other second-generation protease inhibitors paved the way for the development of even more advanced compounds. A key driver for creating new derivatives was the need to overcome the limitations of existing drugs, particularly to enhance pan-genotypic activity and improve the resistance profile against stubborn RASs like D168A. asm.org

One strategy, known as substrate envelope-guided design, aims to create inhibitors that fit within the consensus volume occupied by the natural substrates of the protease. asm.orgresearchgate.net This approach can lead to inhibitors with a higher barrier to resistance. asm.org Research based on this principle has led to the design of new inhibitors that modify the P4 capping group of the grazoprevir scaffold to better fill the S4 pocket of the protease or to extend into the substrate envelope. asm.orgresearchgate.net

The development of third-generation NS3/4A protease inhibitors, such as glecaprevir (B607649), builds upon the knowledge gained from grazoprevir. nih.gov Glecaprevir shares structural similarities with grazoprevir but incorporates strategic fluorination on the macrocycle. This modification is a common medicinal chemistry strategy to improve potency and physicochemical properties. researchgate.net A structural comparison reveals that these changes in glecaprevir lead to a drastic improvement in potency and contribute to its pan-genotypic activity. nih.gov These newer agents are designed to be highly effective across all major HCV genotypes and against many of the viral variants that are resistant to earlier protease inhibitors. researchgate.netnih.gov

Mechanistic Pharmacology of Grazoprevir Sodium

Molecular Mechanism of NS3/4A Protease Inhibition

Grazoprevir (B560101) is a macrocyclic compound that acts as a noncovalent, reversible inhibitor of the NS3/4A protease. nih.govnih.gov Its mechanism of action is characterized by specific and high-affinity binding to the enzyme's active site.

The potency of grazoprevir is derived from a network of interactions with the NS3/4A protease active site. A key feature of its binding is the interaction of its P2 quinoxaline (B1680401) moiety with residues of the catalytic triad (B1167595) (His57, Asp81, and Ser139), while avoiding direct contact with Arg155 and Asp168, which are common sites for resistance-associated substitutions. nih.gov This unique binding mode contributes to its high potency against viral variants with mutations at these positions. nih.gov

Structural analyses have revealed that the backbone C=O of Gln-80 forms a hydrogen bond with the guanidinium (B1211019) group of Arg-155, which helps to stabilize the salt bridge between Arg-155 and Asp-168. nih.gov In certain resistant variants, such as the double substitution R155K/D168A, a strong, direct cation-heterocycle interaction occurs between the Lys-155 side chain and the quinoxaline ring of grazoprevir, which helps to maintain its potency. nih.gov Furthermore, modeling studies have shown hydrogen bonds between grazoprevir and the backbone amide N atoms of Thr26 and Glu166, as well as the sidechain Nε of His163. biorxiv.org

Grazoprevir possesses a P2-P4 macrocyclic structure that constrains its conformation, contributing to its high binding affinity and selectivity for the NS3/4A protease. nih.govamericanpharmaceuticalreview.com This macrocyclic design allows for a larger surface area for interaction with the target, which can lead to higher affinity and selectivity compared to non-macrocyclic inhibitors. drugtargetreview.com The macrocyclic structure combines the benefits of large biomolecules, such as high potency, with the favorable pharmacokinetic properties of small molecules. americanpharmaceuticalreview.com

The P2-P4 macrocycle of grazoprevir, however, has been noted to extend beyond the substrate envelope of the protease, which may contribute to its susceptibility to certain resistance-associated substitutions located near the P2-P4 macrocycle and P4 capping moiety. researchgate.net

The inhibitory activity of grazoprevir against the NS3/4A protease has been quantified through the determination of its inhibition constant (Kᵢ). In biochemical assays, grazoprevir exhibits potent inhibition against a range of HCV genotypes. The Kᵢ values are in the picomolar to subnanomolar range, underscoring the high affinity of the inhibitor for the enzyme.

| HCV Genotype | Kᵢ (nM) |

| 1a | 0.01 |

| 1b | 0.01 |

| 2a | 0.08 |

| 2b | 0.15 |

| 3a | 0.90 |

This table presents the inhibition constants (Kᵢ) of grazoprevir against NS3/4A protease from various HCV genotypes. Data sourced from medchemexpress.commedchemexpress.commedchemexpress.com.

Role of the Macrocyclic Structure in Binding Affinity and Selectivity

In Vitro Antiviral Efficacy of Grazoprevir Sodium

The potent enzymatic inhibition of grazoprevir translates to effective antiviral activity in cell-based assays.

Grazoprevir demonstrates broad activity against various HCV genotypes in replicon systems, which are cell lines that contain self-replicating HCV RNA. The 50% effective concentration (EC₅₀), which represents the concentration of the drug required to inhibit 50% of viral replication, is a key measure of its potency. Grazoprevir has shown low nanomolar to subnanomolar EC₅₀ values against genotypes 1a, 1b, 2, 3, 4, 5, and 6. tga.gov.au

| HCV Genotype | EC₅₀ (nM) |

| 1a | 0.4 |

| 1b | 0.5 |

| 2 | 2.3 |

| 3 | 35 |

| 4 | 0.3 |

| 5 | 1.5 |

| 6 | 0.9 |

This table displays the EC₅₀ values of grazoprevir against full-length or chimeric HCV replicons of different genotypes. Data sourced from tga.gov.au.

In cell culture models using chimeric replicons that encode NS3/4A sequences from clinical isolates, grazoprevir has also demonstrated potent antiviral activity. The median EC₅₀ values against clinical isolates of various genotypes are consistently in the low nanomolar range. For instance, against a panel of genotype 1a clinical isolates, the median EC₅₀ was 0.8 nM, and for genotype 1b, it was 0.3 nM. tga.gov.autga.gov.au Similarly, for genotype 4 clinical isolates, the median EC₅₀ was 0.2 nM. asm.orgresearchgate.net

| HCV Genotype | Median EC₅₀ (nM) (Range) | Number of Isolates (N) |

| 1a | 0.8 (0.4-5.1) | 10 |

| 1b | 0.3 (0.2-5.9) | 9 |

| 2 | 2.9 (2.3-3.7) | 3 |

| 3 | 5.85 (2.1-7.6) | 6 |

| 4 | 0.2 (0.11-0.33) | 5 |

| 5 | 1.5 (0.4-6.6) | 5 |

| 6 | 0.2 (0.1-0.9) | 9 |

This table summarizes the median EC₅₀ values of grazoprevir against chimeric replicons containing NS3/4A sequences from clinical isolates of various HCV genotypes. Data sourced from tga.gov.autga.gov.au.

Synergistic Antiviral Effects with Other Direct-Acting Antivirals in Pre-clinical Models

Pre-clinical studies have demonstrated that grazoprevir exhibits additive to synergistic antiviral effects when combined with other direct-acting antivirals (DAAs), particularly those with different mechanisms of action. tga.gov.au Combination studies with the NS5A inhibitor elbasvir (B612244) and the NS5B inhibitor sofosbuvir (B1194449) have shown enhanced efficacy. tga.gov.au This synergy is crucial for overcoming viral resistance and achieving higher sustained virologic response rates. In vitro studies have shown no evidence of antagonistic anti-HCV effects between grazoprevir and elbasvir. drugs.com The combination of grazoprevir, elbasvir, and sofosbuvir has been investigated in clinical trials, showing high efficacy in treating various HCV genotypes. researchgate.net

Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

The pharmacokinetic profile of grazoprevir has been extensively studied in pre-clinical models, providing a foundation for its clinical use.

In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In vitro studies have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of grazoprevir.

Grazoprevir is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). hep-druginteractions.orgnih.govnih.gov However, the role of intestinal P-gp in the absorption of grazoprevir appears to be minimal. tga.gov.aunih.gov While grazoprevir is a substrate for these transporters, it is also an inhibitor of BCRP at the intestinal level, which may increase the plasma concentrations of co-administered BCRP substrates. tga.gov.aueuropa.eueuropa.eu In vitro data indicates that grazoprevir is not an inhibitor of P-gp. tga.gov.aueuropa.eu The interaction with these efflux transporters is a key determinant of its oral bioavailability and potential for drug-drug interactions. nih.govsigmaaldrich.com

Table 1: Grazoprevir Interactions with Efflux Transporters

| Transporter | Role | Implication |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate, Not an inhibitor | Efflux may limit absorption, but the intestinal role is minimal. hep-druginteractions.orgtga.gov.aunih.gov Does not inhibit the transport of other P-gp substrates. tga.gov.aueuropa.eu |

The primary distribution of grazoprevir to the liver is facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govdrugbank.comnih.govmerck.com Grazoprevir is a substrate of these transporters. tga.gov.aunih.govmerck.com This active transport mechanism is crucial for achieving high concentrations of the drug at its site of action within the hepatocytes. merck.com Inhibition of OATP1B1/3 by other drugs can significantly increase plasma concentrations of grazoprevir, leading to potential toxicity. merck.comfda.govhiv-druginteractions.org Conversely, grazoprevir itself does not inhibit OATP1B transporters in humans. tga.gov.aueuropa.eu

Grazoprevir is partially eliminated through oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme. drugs.comeuropa.eudrugbank.comnih.govwikipedia.orgdrugbank.com No circulating metabolites of grazoprevir have been detected in human plasma, indicating that the parent drug is the major active component. drugbank.comnih.govhyphadiscovery.com While it is a substrate for CYP3A, grazoprevir is also considered a weak inhibitor of this enzyme in humans. nih.govtga.gov.aueuropa.eufda.gov This weak inhibitory effect means that co-administration with grazoprevir is not expected to cause clinically relevant increases in the exposure of other CYP3A substrates. europa.eu

Grazoprevir is extensively bound to human plasma proteins, with a binding percentage greater than 98.8%. tga.gov.audrugbank.comnih.govwikipedia.org It binds to both human serum albumin and α1-acid glycoprotein. tga.gov.audrugbank.comnih.govwikipedia.org This high degree of protein binding is not significantly altered in patients with renal or hepatic impairment. tga.gov.aueuropa.eu The extensive binding limits the fraction of unbound, pharmacologically active drug in circulation and influences its distribution and clearance. fda.gov

Table 2: Pre-clinical Pharmacokinetic Properties of Grazoprevir

| PK Parameter | Finding | Reference(s) |

|---|---|---|

| Efflux Transporter Substrate | P-gp, BCRP | hep-druginteractions.orgnih.govnih.gov |

| Efflux Transporter Inhibitor | BCRP (intestinal) | tga.gov.aueuropa.eueuropa.eu |

| Liver Uptake Transporter Substrate | OATP1B1/3 | nih.govdrugbank.comnih.govmerck.com |

| Primary Metabolizing Enzyme | CYP3A | drugs.comeuropa.eudrugbank.comnih.govwikipedia.orgdrugbank.com |

| Plasma Protein Binding | >98.8% (Human Serum Albumin, α1-acid glycoprotein) | tga.gov.audrugbank.comnih.govwikipedia.org |

Oxidative Metabolism Pathways and Enzyme Identification (e.g., CYP3A)

Mechanistic Drug-Drug Interaction Studies in Pre-clinical Settings

Pre-clinical investigations into the drug-drug interaction potential of this compound have centered on its effects on drug-metabolizing enzymes and drug transporters.

Inhibition/Induction Potential of Drug-Metabolizing Enzymes (e.g., CYP isoforms)

Grazoprevir is identified as a weak inhibitor of the cytochrome P450 isoform CYP3A in humans. tga.gov.aueuropa.eu In vivo studies have demonstrated this weak inhibitory effect, with co-administration of grazoprevir leading to a 34% increase in the plasma exposure of midazolam, a known CYP3A substrate. tga.gov.autga.gov.au Similarly, the exposure of tacrolimus, another CYP3A substrate, increased by 43% when given with grazoprevir. tga.gov.autga.gov.au

Despite being a substrate for CYP3A, in vitro data suggest that multiple-dose administration of grazoprevir is unlikely to induce the metabolism of drugs metabolized by CYP isoforms, including CYP1A2, CYP2B6, or CYP3A. merck.comtga.gov.au Further in vitro studies have indicated that clinically significant drug interactions are not expected with grazoprevir as an inhibitor of other CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. merck.comeuropa.eu A clinical study confirmed that grazoprevir is not an inhibitor of CYP2C8. tga.gov.autga.gov.au

Modulation of Drug Transporter Activity

Grazoprevir is a known substrate for the organic anion transporting polypeptide 1B (OATP1B) and P-glycoprotein (P-gp). tga.gov.aumerck.comhep-druginteractions.org Its distribution to the liver is thought to be facilitated by the OATP1B1 and OATP1B3 transporters. drugs.comdrugbank.com Due to its role as a substrate, co-administration with drugs that inhibit OATP1B transporters can lead to clinically relevant increases in grazoprevir plasma concentrations. tga.gov.aueuropa.eu

In terms of its inhibitory potential, grazoprevir and its partner drug, elbasvir, are inhibitors of the breast cancer resistance protein (BCRP) at the intestinal level, which may increase the plasma concentrations of co-administered BCRP substrates. tga.gov.aueuropa.eu However, in vitro, grazoprevir itself is not an inhibitor of P-gp. tga.gov.aueuropa.eu Furthermore, neither grazoprevir nor elbasvir acts as an inhibitor of OATP1B in humans. europa.eu

In vitro studies also suggest that clinically significant interactions are not anticipated with grazoprevir acting as an inhibitor of other transporters like organic anion transporters (OAT)1 and OAT3, or organic cation transporter (OCT)2. tga.gov.aueuropa.eu While a potential for grazoprevir to inhibit the bile salt export pump (BSEP) could not be ruled out based on in vitro data, its clinical significance is not established. europa.eueuropa.eu

One in vitro study using pooled suspended primary human hepatocytes suggested that OATP1B1/3 inhibition might not play as significant a role in grazoprevir's drug-drug interactions as previously thought. croiconference.org This study found that the in vitro inhibition of grazoprevir uptake by certain drugs was not as pronounced as the observed clinical effects on grazoprevir exposure. croiconference.org

Evaluation of this compound for Activity Against Other Viral Proteases (e.g., SARS-CoV-2)

Following the emergence of SARS-CoV-2, researchers investigated the potential of existing antiviral drugs, including grazoprevir, for activity against its proteases. Due to structural similarities between the SARS-CoV-2 main protease (M-pro) and the hepatitis C virus (HCV) NS3/4A protease, several HCV protease inhibitors were evaluated. nih.gov

Studies found that grazoprevir moderately inhibits the SARS-CoV-2 M-pro. news-medical.net More surprisingly, further research revealed that grazoprevir, along with other HCV drugs like simeprevir (B1263172), vaniprevir, and paritaprevir (B612276), also inhibits the SARS-CoV-2 papain-like protease (PL-pro). nih.govutexas.edu This was an unexpected finding as these drugs were designed to target a different class of protease. utexas.edu

The inhibitory activity of grazoprevir against both M-pro and PL-pro was shown to suppress SARS-CoV-2 replication in cell cultures. biorxiv.org Notably, when combined with the viral polymerase inhibitor remdesivir (B604916), grazoprevir exhibited a synergistic effect, increasing remdesivir's inhibitory activity by as much as 10-fold. news-medical.netbiorxiv.org This synergy was observed with HCV drugs that inhibited PL-pro. nih.govutexas.edu

While these preclinical findings are promising, it is important to note that the potency of grazoprevir against SARS-CoV-2 is significantly lower than its activity against HCV. asm.org One study reported that optimized HCV protease inhibitors like grazoprevir were roughly 1,000- to 100,000-fold less potent against SARS-CoV-2 compared to their potency against various HCV isolates. asm.org

Table 1: Investigated Drug-Metabolizing Enzyme and Transporter Interactions of Grazoprevir

| Molecule | Role of Grazoprevir | Finding | References |

|---|---|---|---|

| CYP3A | Weak Inhibitor | Co-administration increased exposure of midazolam and tacrolimus. | tga.gov.autga.gov.au |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | Inhibitor | No clinically significant inhibition expected based on in vitro and clinical data. | tga.gov.autga.gov.aumerck.com |

| CYP Isoforms (general) | Inducer | Unlikely to induce metabolism of drugs metabolized by CYP1A2, CYP2B6, or CYP3A. | merck.comtga.gov.au |

| OATP1B1/3 | Substrate | Substrate of these transporters, facilitating liver uptake. | drugs.comdrugbank.com |

| P-glycoprotein (P-gp) | Substrate | Grazoprevir is a substrate of P-gp. | tga.gov.auhep-druginteractions.org |

| P-glycoprotein (P-gp) | Inhibitor | Not an inhibitor in vitro. | tga.gov.aueuropa.eu |

| BCRP | Inhibitor | Inhibits intestinal BCRP, potentially increasing concentrations of BCRP substrates. | tga.gov.aueuropa.eu |

| OAT1, OAT3, OCT2 | Inhibitor | No clinically significant inhibition expected. | tga.gov.aueuropa.eu |

| BSEP | Inhibitor | Potential for inhibition could not be excluded in vitro. | europa.eueuropa.eu |

| Viral Protease | Inhibitory Activity | Key Findings | References |

|---|---|---|---|

| SARS-CoV-2 M-pro | Moderate Inhibition | Grazoprevir was found to moderately inhibit the main protease of SARS-CoV-2. | news-medical.net |

| SARS-CoV-2 PL-pro | Inhibition | Unexpectedly found to inhibit the papain-like protease. | nih.govutexas.edu |

| SARS-CoV-2 Replication | Synergistic Inhibition with Remdesivir | Combination with remdesivir increased the antiviral activity of remdesivir up to 10-fold in cell culture. | news-medical.netbiorxiv.org |

Mechanisms of Viral Resistance to Grazoprevir Sodium

Identification and Characterization of Resistance-Associated Substitutions (RASs)

Resistance-associated substitutions (RASs) are specific mutations in the viral genome that confer reduced sensitivity to an antiviral drug. For grazoprevir (B560101), these RASs are primarily located within the NS3/4A protease, the direct target of the drug. drugbank.com

Several key amino acid positions within the NS3 protease have been identified where substitutions can lead to reduced susceptibility to grazoprevir. The most clinically significant of these are at positions 56, 156, and 168. nih.govnih.gov

In HCV genotype 1a, single amino acid substitutions such as D168A/E/G/S/V can reduce the antiviral activity of grazoprevir by 2- to 81-fold. Similarly, mutations at position A156, such as A156T, have been associated with treatment failure. dovepress.com While grazoprevir is active against many NS3 substitutions that confer resistance to other protease inhibitors, certain mutations at positions A156 and D168 can diminish its effectiveness. europa.eueuropa.eu For instance, in genotype 1a, substitutions at D168 are a common finding in patients who relapse after treatment. dovepress.com The Y56H substitution has also been identified as contributing to resistance, particularly in combination with other mutations like D168A. nih.gov

It is noteworthy that grazoprevir maintains potent activity against the common Q80K polymorphism in genotype 1a, which significantly impacts the efficacy of other protease inhibitors like simeprevir (B1263172). nih.govnih.gov

Table 1: Key Resistance-Associated Substitutions to Grazoprevir in HCV NS3/4A Protease

| Amino Acid Position | Original Amino Acid | Substitutions | Genotype(s) | Fold-Change in EC50 | Reference(s) |

|---|---|---|---|---|---|

| 56 | Tyrosine (Y) | Histidine (H) | 1a | - | dovepress.comnih.gov |

| 155 | Arginine (R) | Glycine (G), Tryptophan (W), Lysine (K) | 1 | - | dovepress.compnas.org |

| 156 | Alanine (A) | Threonine (T), Valine (V), Leucine (L), Glycine (G) | 1a, 1b | High | dovepress.comresearchgate.netasm.org |

| 168 | Aspartic Acid (D) | Alanine (A), Valine (V), Glycine (G), Serine (S), Asparagine (N), Tyrosine (Y), Threonine (T), Glutamic Acid (E) | 1a, 4 | 2 to 137-fold | dovepress.comasm.orgnih.gov |

EC50: Half maximal effective concentration. Data is compiled from multiple in vitro studies.

HCV replicon systems are essential tools for studying the genotypic and phenotypic characteristics of resistance. nih.gov These systems allow for the cultivation of HCV in cell culture and the direct measurement of how specific mutations affect drug susceptibility.

In vitro studies using HCV replicons have confirmed the impact of RASs on grazoprevir's potency. asm.org For example, in genotype 4a replicons, single NS3 substitutions D168A and D168V were found to decrease grazoprevir's antiviral activity by 137-fold and 47-fold, respectively. asm.orgnih.gov The introduction of an adaptive mutation, G162R, in the NS3 region was instrumental in facilitating the establishment of replicons with these resistance-associated substitutions. nih.gov

Phenotypic analyses of replicons containing NS3 sequences from patients who failed grazoprevir therapy have corroborated the importance of mutations at positions 56, 156, and 168. nih.govnih.gov Interestingly, while the D168A substitution alone reduces grazoprevir's potency, its combination with another mutation, R155K, unexpectedly negates this effect, highlighting the complex interplay between different RASs. nih.gov

Specific Amino Acid Mutations in NS3/4A Protease Conferring Reduced Susceptibility

Structural and Molecular Basis of Resistance

The molecular mechanisms underlying resistance to grazoprevir involve alterations in the drug's binding to the NS3/4A protease, changes in the enzyme's kinetic properties, and the emergence of compensatory mutations that restore viral fitness.

The binding of grazoprevir to the NS3/4A protease active site is a highly specific interaction. Resistance-associated substitutions can disrupt this binding by altering the conformation of the active site. nih.gov The Y56H substitution, for instance, leads to a significant change in the packing of the inhibitor, specifically affecting the P2 quinoxaline (B1680401) moiety and the P2-P4 macrocycle region. nih.gov This shift moves the quinoxaline group away from the catalytic residue His57, weakening the crucial π-π stacking interactions that are important for potent inhibition. nih.gov

Mutations that confer drug resistance can sometimes come at a cost to the virus by impairing the normal function of the enzyme. fhi.no The catalytic efficiency of an enzyme is often described by the Michaelis-Menten kinetics parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax). igem.wikimdpi.com RASs can affect these parameters, potentially reducing the enzyme's ability to process its natural substrates. nih.govnih.gov

While specific data on the impact of grazoprevir-associated RASs on the Vmax and Km of the NS3/4A protease is detailed, it is a general principle that resistance mutations can alter enzyme kinetics. nih.gov The fitness of a resistant virus is a balance between its reduced susceptibility to the drug and the potential impairment of its enzymatic function. fhi.no

For example, while A156T/V mutations in genotype 1 can confer high-level resistance to some protease inhibitors, they often result in low viral fitness. asm.org The emergence of compensatory mutations elsewhere in the genome can mitigate this fitness cost. researchgate.netresearchgate.net This evolutionary process allows highly fit and resistant viral variants to emerge and persist, potentially leading to treatment failure. pnas.orgresearchgate.net The reversion of treatment-emergent RASs to wild-type after therapy cessation suggests a negative fitness cost associated with these mutations in the absence of drug pressure. dovepress.comnih.gov

Impact of RASs on Enzyme Kinetics and Catalytic Efficiency

Cross-Resistance Profiles with Other HCV Protease Inhibitors

Grazoprevir sodium, a second-generation NS3/4A protease inhibitor, demonstrates a high barrier to resistance and maintains activity against certain viral variants that are resistant to first-generation protease inhibitors. tandfonline.com However, its effectiveness can be compromised by the presence of specific resistance-associated substitutions (RASs) in the NS3 protease region of the hepatitis C virus. The cross-resistance profile of grazoprevir is not uniform across all protease inhibitors, with susceptibility varying based on the specific amino acid substitution.

In vitro studies have shown that there is no cross-resistance between grazoprevir and elbasvir (B612244), an NS5A inhibitor with which it is often co-formulated. nih.govdovepress.com Replicons harboring RASs that confer resistance to elbasvir remain susceptible to grazoprevir, and conversely, grazoprevir-resistant replicons are susceptible to elbasvir. nih.gov This lack of cross-resistance is fundamental to the efficacy of their combination, as they target two independent viral proteins, NS3/4A and NS5A, respectively. nih.govasm.org

Key RASs in the NS3 region, particularly at amino acid positions 155, 156, and 168, are known to confer resistance to protease inhibitors. drugbank.com Substitutions at position D168, such as D168A or D168V, have been shown to significantly reduce the antiviral activity of grazoprevir. asm.org For instance, in GT4 replicons, D168A/V substitutions decreased grazoprevir's activity by 47- to 137-fold. asm.org Similarly, other protease inhibitors like glecaprevir (B607649) and paritaprevir (B612276) also show reduced potency against viruses with mutations at D168. acs.org

However, grazoprevir maintains activity against some RASs that affect other protease inhibitors. A notable example is the Q80K substitution in genotype 1a, which is associated with resistance to simeprevir but does not confer resistance to grazoprevir. asm.org

The table below summarizes the cross-resistance profile of Grazoprevir with other HCV protease inhibitors concerning specific RASs.

| Resistance-Associated Substitution (RAS) | Effect on Grazoprevir Activity | Effect on Other Protease Inhibitors |

| D168 substitutions (e.g., D168A, D168V) | Reduced susceptibility asm.orgdrugbank.com | Reduced susceptibility to Glecaprevir, Paritaprevir acs.org |

| R155 substitutions (e.g., R155K) | Can confer resistance nih.gov | Confers resistance to first-generation PIs |

| A156 substitutions | Reduced susceptibility asm.org | Can confer resistance to various PIs |

| Q80K (in Genotype 1a) | No resistance conferred asm.org | Confers resistance to Simeprevir asm.org |

Strategies to Overcome Resistance: Mechanistic Approaches

The primary strategy to overcome resistance to grazoprevir and other direct-acting antivirals (DAAs) is the use of combination therapy. patsnap.com By targeting multiple stages of the viral life cycle simultaneously, the likelihood of the virus developing resistance is significantly reduced. patsnap.com

Mechanistic approaches to circumvent grazoprevir resistance include:

Combination with DAAs from different classes: The most effective strategy is combining grazoprevir (an NS3/4A protease inhibitor) with an inhibitor of a different viral target, such as an NS5A inhibitor (e.g., elbasvir, ledipasvir, daclatasvir) or an NS5B polymerase inhibitor (e.g., sofosbuvir). nih.govelsevier.es Since these drugs have different resistance profiles and target distinct viral proteins, a virus resistant to one agent is typically still susceptible to the other. nih.gov For example, the combination of grazoprevir with elbasvir creates a high genetic barrier to the emergence of resistance. asm.org Retreatment strategies for patients who have failed previous therapies often involve a combination of multiple DAAs to which the virus is not cross-resistant. elsevier.es

Development of Pangenotypic Inhibitors: The development of next-generation protease inhibitors with broad activity against multiple HCV genotypes and common RASs is another key strategy. Glecaprevir, for instance, was designed for improved activity against most replicons compared to grazoprevir and paritaprevir. asm.org

Targeting Novel Sites: Research efforts are focused on discovering new classes of inhibitors that bind to different sites on the NS3/4A protease, avoiding interactions with the S2 and S4 pockets which are known multidrug resistance sites. acs.org This approach aims to develop inhibitors that remain effective even against mutants like D168A. acs.org

Optimizing Treatment Regimens: For certain patient populations or in cases with pre-existing RASs, overcoming resistance may involve modifying the treatment regimen. hcvguidelines.org This can include extending the duration of therapy or adding ribavirin (B1680618), a broad-spectrum antiviral agent, to the DAA combination. nih.govpracticalgastro.com The addition of ribavirin can increase sustained virologic response rates in difficult-to-treat patients. nih.gov

These mechanistic strategies, particularly the use of combination therapies with non-cross-resistant DAAs, have revolutionized HCV treatment, enabling high cure rates even in the presence of viral variants that may be resistant to a single agent like grazoprevir.

Advanced Research Methodologies and Computational Studies for Grazoprevir Sodium

Molecular Docking and Virtual Screening for Protease-Inhibitor Interactions

Molecular docking and virtual screening are powerful computational tools used to predict the binding affinity and orientation of a ligand, such as grazoprevir (B560101), within the active site of a target protein. chemrxiv.orgijabbr.com These methods are instrumental in drug discovery and development, including the identification of novel antiviral agents. walshmedicalmedia.comnih.govnih.gov

In the context of grazoprevir, which targets the Hepatitis C Virus (HCV) NS3/4A protease, molecular docking studies have been crucial for understanding its mechanism of action. wikipedia.orgnih.govpatsnap.com The NS3/4A protease is essential for cleaving the HCV polyprotein into functional viral proteins, making it a prime target for antiviral therapy. patsnap.comcabidigitallibrary.org Docking simulations have shown that grazoprevir's quinoxaline (B1680401) group stacks favorably on the catalytic triad (B1167595) (His57, Asp81, and Ser139) of the protease active site. nih.gov

Virtual screening techniques have been employed to identify potential inhibitors of the HCV NS3/4A protease by screening large compound databases. walshmedicalmedia.comcabidigitallibrary.org This approach has led to the identification of novel compounds with promising inhibitory activity. nih.govnih.gov For instance, a similarity search using grazoprevir (MK-5172) as a query in the PubChem database yielded numerous hits, which were then subjected to further analysis. walshmedicalmedia.com

Furthermore, computational studies have repurposed grazoprevir to explore its potential against other viral targets, such as the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). chemrxiv.orgnih.govresearchgate.netijabbr.com These studies have demonstrated that grazoprevir can exhibit high binding affinities to the active sites of these viral enzymes, suggesting its potential as a broad-spectrum antiviral agent. chemrxiv.orgijabbr.comuitm.edu.my

Table 1: Key Molecular Docking Findings for Grazoprevir

| Target Protein | Key Interacting Residues | Predicted Binding Affinity | Study Focus |

| HCV NS3/4A Protease | Catalytic Triad (His57, Asp81, Ser139) | High | Understanding mechanism of action and resistance. nih.gov |

| SARS-CoV-2 Mpro | LYS137-A, LEU286-A, LYS5-B | -9.1 to -10.1 kcal/mol | Drug repurposing for COVID-19. uitm.edu.my |

| SARS-CoV-2 RdRp | Arg553, Arg555, Thr556, Asp623, Arg624 | High | Drug repurposing for COVID-19. nih.gov |

| SARS-CoV-2 Helicase | Not specified | -49.1 to -54.8 kcal/mol | Drug repurposing for COVID-19. nih.gov |

Molecular Dynamics (MD) Simulations to Analyze Inhibitor Stability and Binding Conformations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of protein-ligand complexes. chemrxiv.orgresearchgate.net For grazoprevir, MD simulations have been instrumental in understanding its stable binding to the HCV NS3/4A protease and other viral targets. chemrxiv.orgnih.govnih.gov

Simulations of grazoprevir in complex with the HCV NS3/4A protease have revealed the importance of specific residues, such as Arg-155 and Asp-168, in inhibitor binding and the development of drug resistance. nih.gov For example, MD studies have shown that the D168A mutation can destabilize the conformation of Arg-155, leading to a loss of potency for some macrocyclic inhibitors. nih.gov However, grazoprevir maintains its potency against certain resistant variants due to unique interactions, such as a cation-heterocycle interaction with the R155K/D168A double mutant. nih.gov

In drug repurposing studies, MD simulations have predicted the stable interaction of grazoprevir with key proteins from other viruses, including SARS-CoV-2. chemrxiv.orgamazonaws.com These simulations have shown that grazoprevir can form stable complexes with proteins like ACE2, TMPRSS2, and RdRP, suggesting its potential therapeutic application beyond HCV. chemrxiv.orgnih.govresearchgate.net The stability of these complexes is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time. nih.govamazonaws.com

The binding free energy of grazoprevir to its target proteins can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis, which helps to identify the key forces driving the interaction. nih.govresearchgate.net

Table 2: Key Findings from MD Simulations of Grazoprevir

| Target Protein | Simulation Time | Key Findings |

| HCV NS3/4A Protease | 100 ns | Asp-168 is important for anchoring Arg-155 for ligand binding. nih.govnih.gov |

| SARS-CoV-2 ACE2 | 400 ns | Stable complex formation with RMSD ranging from ~0.3 to ~0.35 nm. amazonaws.com |

| SARS-CoV-2 TMPRSS2 | 400 ns | Stable complex formation with RMSD ranging from ~0.45 to ~0.5 nm. amazonaws.com |

| SARS-CoV-2 Helicase | 100 ns | Stable binding with an average RMSD value of 0.26 nm. nih.gov |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Studies

Quantum mechanical/molecular mechanical (QM/MM) approaches are advanced computational methods that combine the accuracy of quantum mechanics (QM) for a small, critical region of a system (like the active site of an enzyme) with the efficiency of molecular mechanics (MM) for the larger surrounding environment. This hybrid approach allows for the detailed study of chemical reactions, such as those involved in enzyme catalysis and inhibitor binding.

While specific QM/MM studies focusing exclusively on grazoprevir are not extensively detailed in the provided search results, the principles of this methodology are highly relevant to understanding its interaction with the HCV NS3/4A protease. The NS3/4A protease is a serine protease, and its catalytic mechanism involves a well-characterized charge-relay system within the catalytic triad (Ser139, His57, and Asp81).

A QM/MM study would typically treat the catalytic triad and the key interacting parts of grazoprevir with a QM method to accurately model the electronic rearrangements that occur during the inhibition process. This could include the formation of any transient covalent intermediates or the precise nature of non-covalent interactions, such as hydrogen bonds and the cation-quinoxaline interaction observed in some resistant mutants. nih.gov The remainder of the protease and the solvent environment would be treated with MM.

Such studies could provide detailed insights into the reaction mechanism of the protease and how grazoprevir disrupts this process at a sub-atomic level. This level of detail is crucial for designing next-generation inhibitors with improved potency and resistance profiles.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation

High-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental to understanding the precise interactions between grazoprevir and its target, the HCV NS3/4A protease.

X-ray crystallography has been instrumental in determining the three-dimensional structure of the HCV NS3/4A protease in complex with grazoprevir and other inhibitors. nih.govasm.orgrcsb.orgrcsb.org These crystal structures provide a static yet detailed snapshot of the binding mode, revealing the specific amino acid residues involved in the interaction. nih.govasm.org For example, the crystal structure of grazoprevir bound to the GT1a NS3/4A protease has provided a structural basis for its high potency and its ability to evade resistance from certain mutations like Q80K. nih.gov The structures show that Gln-80 is at the periphery of the S2 subsite and that grazoprevir has limited interactions with this residue. nih.gov

Cryo-electron microscopy (cryo-EM) is an emerging technique that allows for the structural determination of large protein complexes in a near-native state. researchgate.netbiorxiv.orgbiorxiv.org While specific cryo-EM structures of grazoprevir in complex with its direct target are not highlighted, this technique is crucial for studying the broader context of HCV replication. HCV replication occurs within specialized membrane structures called the membranous web, which are composed of vesicles and are the sites of the HCV replication complex. researchgate.netnih.gov Cryo-EM and cryo-electron tomography (cryo-ET) are being used to elucidate the architecture of these replication organelles, providing insights into how non-structural proteins, including the NS3/4A protease, are organized and function within the infected cell. researchgate.netbiorxiv.orgbiorxiv.orgemc2024.eu

Table 3: X-ray Crystallography Data for Grazoprevir-Protease Complexes

| PDB ID | Description | Resolution (Å) |

| 3SUD | Grazoprevir bound to HCV NS3/4A protease. nih.gov | Not Specified |

| 3SUE | Grazoprevir bound to the R155K mutant of HCV NS3/4A protease. nih.gov | Not Specified |

| 6P6Q | HCV NS3/4A protease domain of genotype 1a3a chimera in complex with grazoprevir. rcsb.org | 3.50 |

Quantitative Analytical Methods for Research and Pre-clinical Studies

The development of reliable and sensitive quantitative analytical methods is essential for the research and pre-clinical evaluation of pharmaceutical compounds like grazoprevir. ijcrt.org These methods are crucial for determining the concentration of the drug in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids like human plasma. ijcrt.orgijper.orgejbps.com

Several chromatographic methods have been developed for the simultaneous estimation of grazoprevir and its combination drug, elbasvir (B612244). ijcrt.org High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC) are commonly used techniques. ijpsi.orgresearchgate.netscispace.com These methods are validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, and sensitivity (LOD and LOQ). ijpsi.orgresearchgate.netscispace.comijsred.com

LC-MS/MS Methodologies for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of drugs in biological matrices, making it ideal for pharmacokinetic studies. ijper.orgejbps.comnih.gov

Several LC-MS/MS methods have been developed for the simultaneous determination of grazoprevir and elbasvir in human plasma. ijper.orgejbps.com These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the plasma matrix. ijper.orgejbps.com The analytes are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. ejbps.com The use of deuterated internal standards helps to ensure the accuracy and precision of the method. ijper.orgejbps.com

These validated LC-MS/MS methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is necessary for accurately characterizing the pharmacokinetic profile of grazoprevir. ijper.org

Table 4: Summary of a Validated LC-MS/MS Method for Grazoprevir in Human Plasma

| Parameter | Details | Reference |

| Chromatography | Agilent TC-C18 column (4.6 x 75 mm, 3.5 µm) | ijper.org |

| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297): acetonitrile (B52724) (20:80 v/v) | ijper.org |

| Detection | MRM positive mode, m/z 767.3/553.2 | ijper.org |

| Extraction | Liquid-liquid extraction | ijper.org |

| Linear Range | 50.0 – 10000.0 pg/mL | ijper.org |

| Internal Standard | Deuterated grazoprevir | ijper.orgejbps.com |

RP-HPLC Methods for Purity and Stability Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone analytical technique for assessing the purity and stability of Grazoprevir sodium. Several robust and validated stability-indicating RP-HPLC methods have been developed for the simultaneous estimation of Grazoprevir and other antiviral agents, such as Elbasvir, in bulk and pharmaceutical dosage forms. wisdomlib.orgwjpls.orgijpsr.comijrps.com These methods are crucial for ensuring the quality, efficacy, and safety of the drug product by separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. wisdomlib.orgnih.gov

The development of these methods adheres to the guidelines set by the International Council for Harmonisation (ICH), ensuring they are validated for specificity, linearity, accuracy, precision, and robustness. wisdomlib.orgwjpls.orgijpsr.com Forced degradation studies are a critical component of this validation process, where the drug substance is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. wisdomlib.orgijpsr.comrjptonline.orgijirct.org The ability of the HPLC method to resolve Grazoprevir from the degradation products formed under these conditions demonstrates its stability-indicating power. wisdomlib.org

A variety of chromatographic conditions have been optimized to achieve effective separation. These typically involve a C18 column as the stationary phase, which is a common choice for reversed-phase chromatography due to its hydrophobicity. wjpls.orgijpsr.comijrps.comresearchgate.netresearchgate.net The mobile phase, a critical factor in achieving separation, often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. wisdomlib.orgwjpls.orgijpsr.comijrps.com The pH of the aqueous phase and the ratio of the organic to aqueous phase are carefully adjusted to obtain optimal retention times, peak shapes, and resolution between Grazoprevir and other components. wjpls.orgijpsr.com

Several studies have detailed specific RP-HPLC methods for Grazoprevir. For instance, one method utilized an Inertsil ODS column with a mobile phase of 0.1% orthophosphoric acid (OPA) and methanol in a 50:50 ratio, at a flow rate of 1.0 ml/min. wisdomlib.org Detection was carried out at 225 nm, yielding a retention time of 1.867 minutes for Grazoprevir. wisdomlib.org Another method employed an Xterra C18 column with a mobile phase of phosphate (B84403) buffer (0.05M, pH 4.6) and acetonitrile (55:45 v/v) at a flow rate of 1 ml/min, with detection at 255 nm. wjpls.org This method resulted in a retention time of 3.907 minutes for Grazoprevir. wjpls.org A third method used a BDS C18 column with 0.1% orthophosphoric acid and acetonitrile (45:55 v/v) as the mobile phase, a flow rate of 1.0 mL/min, and detection at 260 nm, giving a retention time of 2.400 minutes for Grazoprevir. ijpsr.com

The tables below summarize the key parameters and findings from various published RP-HPLC methods for the analysis of Grazoprevir.

Table 1: Chromatographic Conditions for RP-HPLC Analysis of Grazoprevir

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Inertsil ODS | Xterra C18 (4.6x250mm, 5µm) | BDS C18 (150 x 4.6 mm, 5.6 µ) | Waters C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | 0.1% OPA and Methanol (50:50) | Phosphate buffer (0.05M, pH 4.6): Acetonitrile (55:45%v/v) | 0.1% Orthophosphoric Acid: Acetonitrile (45:55 v/v) | Acetonitrile: 0.25M Potassium dihydrogen orthophosphate buffer (pH 4.5) (55:45, v/v) |

| Flow Rate | 1.0 ml/min | 1 ml/min | 1.0 mL/min | 1.5 ml/min |

| Detection Wavelength | 225 nm | 255 nm | 260 nm | 235 nm |

| Retention Time (min) | 1.867 | 3.907 | 2.400 | 2.390 |

| Reference | wisdomlib.org | wjpls.org | ijpsr.com | ijrps.com |

Table 2: Validation and System Suitability Parameters for Grazoprevir RP-HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/ml) | Not Specified | 100-500 | 25-150 |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |

| % Recovery | Not Specified | 100.5% | 99.14% |

| % RSD (Precision) | 0.7% | 0.4% | 0.6% |

| LOD (µg/ml) | Not Specified | 3.04 | Not Specified |

| LOQ (µg/ml) | Not Specified | 10 | Not Specified |

| Tailing Factor | Not Specified | 1.3 | Not Specified |

| Theoretical Plates | Not Specified | 6090.3 | Not Specified |

| Reference | wisdomlib.org | wjpls.org | ijpsr.com |

Forced degradation studies are integral to demonstrating the stability-indicating nature of an analytical method. In these studies, Grazoprevir is exposed to harsh conditions to induce degradation. The subsequent analysis by RP-HPLC should show that the peaks of the degradation products are well-resolved from the main Grazoprevir peak. wisdomlib.org For example, under acidic conditions (0.1 N HCl at 70°C for 7 hours), oxidative conditions (6% H2O2 at 70°C for 24 hours), and alkaline conditions (0.1 N NaOH at 70°C for 7 hours), significant degradation of the parent drug is observed, while it remains relatively stable under photolytic and thermal stress. ijper.org The ability to separate these degradants is a key indicator of the method's robustness for stability testing. wisdomlib.org

Table 3: Forced Degradation Studies of Grazoprevir

| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |

| Acid Degradation | 0.1 N HCl | 24 hours at 60°C | 3.93% | ijpsr.comrjptonline.org |

| Alkali Degradation | 0.1 M NaOH | 24 hours at 60°C | 3.73% | ijpsr.comrjptonline.org |

| Oxidative Degradation | 3% H₂O₂ | 15 min at room temp | 2.59% | ijpsr.comrjptonline.org |

| Thermal Degradation | 105°C | 48 hours | 1.54% | ijpsr.comijirct.org |

| Photolytic Degradation | Sunlight | Not Specified | 1.88% | ijpsr.comrjptonline.org |

| Neutral Degradation | Water | 1 hour at 60°C | 0.72% | ijpsr.comscispace.com |

Future Directions in Grazoprevir Sodium Research

Development of Novel Protease Inhibitors with Enhanced Pan-Genotypic Activity and Resistance Profiles

The quest for next-generation HCV NS3/4A protease inhibitors continues, with a primary goal of achieving superior pan-genotypic activity and a higher barrier to resistance than existing agents, including grazoprevir (B560101). researchgate.netmdpi.com While grazoprevir is effective against genotypes 1 and 4, its activity against other genotypes, such as genotype 3, is limited. drugbank.com Furthermore, viral resistance, driven by the high replication rate and error-prone nature of the HCV RNA polymerase, remains a significant challenge. mdpi.com

Researchers are employing structure-guided rational drug design to develop new inhibitors with improved potency against a broader range of HCV genotypes and clinically relevant mutant variants. researchgate.netnatap.org One approach involves modifying the core structure of existing inhibitors. For instance, the development of a novel class of HCV NS3/4A protease inhibitors with a unique spirocyclic-proline structural motif has shown excellent pan-genotypic activity, including against the challenging genotype 3a. researchgate.net

Another key area of focus is overcoming resistance-associated substitutions (RASs) that can diminish the efficacy of protease inhibitors. asm.org For example, the P2–P4 macrocycle in grazoprevir makes it susceptible to certain RASs. asm.org Design strategies that leverage unexploited areas in the substrate envelope of the protease are being explored to create inhibitors that maintain potency against these resistant variants. asm.org

Below is a table summarizing the activity of selected next-generation protease inhibitors against different HCV genotypes and resistant variants, illustrating the progress in this field.

| Inhibitor/Analog | Target Genotypes | Activity against Resistant Variants (e.g., R155K, D168A) | Key Structural Features |

| ITMN-10082 | 1a, 1b, 2a, 3, 4, 5, 6 | Potent against WT and R155K NS3 natap.org | Not specified |

| MK-8831 | Pan-genotypic (including 3a) | Improved activity against genotype 1b mutant variants researchgate.net | Spiro-proline macrocycle researchgate.net |

| P4-7 | Not specified | 20-fold more potent than grazoprevir against D168A variant asm.org | Modified P4 group asm.org |

| Voxilaprevir | Pan-genotypic | Active against some common resistance variants researchgate.net | Distinct interactions with the NS3 catalytic triad (B1167595) researchgate.net |

Exploration of Combination Therapies for Overcoming Resistance and Broadening Spectrum (mechanistic)

Combining direct-acting antivirals (DAAs) with different mechanisms of action is a cornerstone of modern HCV therapy, designed to increase efficacy and prevent the emergence of drug resistance. mdpi.comasm.org The combination of grazoprevir (an NS3/4A protease inhibitor) with elbasvir (B612244) (an NS5A inhibitor) has demonstrated a high genetic barrier to resistance. asm.orgnih.gov

Future research aims to build on this success by exploring novel combination therapies that can overcome existing resistance mechanisms and further broaden the antiviral spectrum. For patients who have failed previous DAA therapies, triple combination regimens are being investigated. One such combination includes grazoprevir, the NS5B polymerase inhibitor uprifosbuvir, and the NS5A inhibitor ruzasvir. This triple therapy has shown high cure rates in patients with genotype 1 who had previously failed treatment with an NS5A inhibitor-containing regimen. aidsmap.com

The mechanistic rationale behind these combination therapies is to target multiple essential viral proteins simultaneously, making it significantly more difficult for the virus to develop resistance. mdpi.comaidsmap.com For instance, while NS3 RASs have a limited impact on the efficacy of the elbasvir/grazoprevir combination, the presence of certain NS5A RASs can reduce sustained virologic response (SVR) rates. hcvguidelines.org Adding a third agent with a different target, like an NS5B polymerase inhibitor, can help overcome this resistance. aidsmap.com

The following table outlines the components and rationale for some investigational combination therapies involving grazoprevir or similar protease inhibitors.

| Combination | Component Classes | Mechanistic Rationale |

| Grazoprevir/Elbasvir | NS3/4A Inhibitor + NS5A Inhibitor | Targets two key viral proteins, providing a high barrier to resistance. asm.orgnih.gov |

| Grazoprevir/Uprifosbuvir/Ruzasvir | NS3/4A Inhibitor + NS5B Inhibitor + NS5A Inhibitor | Attacks three different viral targets to overcome resistance in treatment-experienced patients. aidsmap.com |

| Sofosbuvir (B1194449)/Velpatasvir/Voxilaprevir | NS5B Inhibitor + NS5A Inhibitor + NS3/4A Inhibitor | A pan-genotypic option for patients who have failed previous DAA therapy. hcvguidelines.org |

Investigating Novel Therapeutic Applications beyond HCV for Grazoprevir Scaffold

The structural framework of grazoprevir, known as its scaffold, holds potential for the development of treatments for other diseases beyond Hepatitis C. Researchers are exploring the possibility of repurposing the grazoprevir scaffold to target other viruses and therapeutic areas.

One area of investigation is its potential activity against other viruses. For example, in silico studies have suggested that grazoprevir may act as an inhibitor of the SARS-CoV-2 helicase, an enzyme crucial for viral replication. researchgate.net These computational findings indicate a potential for grazoprevir to be repurposed for the treatment of COVID-19, although further experimental validation is required. researchgate.net

The core structures of direct-acting antivirals like grazoprevir are also being used as a starting point for the design of inhibitors for other viral families. For instance, novel compounds based on spirocarbocyclic hydantoin (B18101) scaffolds, which share some structural concepts with modern antivirals, have shown inhibitory activity against other Flaviviridae family members like Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov

This line of research highlights the broader potential of the chemical motifs found in successful antiviral drugs like grazoprevir. The table below summarizes the potential alternative therapeutic applications for the grazoprevir scaffold and related structures.

| Potential Application | Target | Rationale/Evidence |

| COVID-19 | SARS-CoV-2 helicase | In silico studies show favorable binding energy and interaction with conserved amino acids. researchgate.net |

| Other Flaviviridae infections (e.g., Dengue, Yellow Fever) | Viral enzymes | Novel compounds with related scaffolds have demonstrated antiviral activity against DENV and YFV. nih.gov |

Advancements in Computational Design and In Vitro Screening Technologies for Antiviral Discovery

The discovery and development of antiviral agents like grazoprevir have been significantly accelerated by advancements in computational design and in vitro screening technologies. nih.govnih.gov These tools are becoming increasingly sophisticated, enabling researchers to identify and optimize new drug candidates more efficiently. tandfonline.com

Computational Approaches:

Molecular Docking and Virtual Screening: These methods allow for the rapid screening of large chemical databases to identify potential small-molecule hits that can bind to specific viral targets. nih.govtandfonline.com This approach has been successful in identifying potential inhibitors for HCV proteins. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the binding modes of drugs to their targets and help in understanding the mechanisms of drug resistance. nih.gov This information is crucial for designing more robust inhibitors.

Structure-Based Drug Design: The three-dimensional structure of viral proteins is used to design drugs that can bind with high specificity and affinity. nih.gov This has been a key strategy in the development of HCV protease inhibitors. researchgate.net

In Vitro Screening Technologies:

HCV Replicon Systems: The development of cell-based systems that can replicate HCV RNA has been instrumental in the discovery of direct-acting antivirals. nih.gov These systems allow for the testing of new compounds in a cellular environment that mimics viral infection.

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds for their antiviral activity, significantly speeding up the drug discovery process.

These advanced technologies are not only accelerating the development of new anti-HCV drugs but are also being applied to the discovery of antivirals for a wide range of other viruses. nih.gov The integration of computational and experimental approaches is expected to play an even more significant role in the future of antiviral drug discovery. tandfonline.com

Elucidating the Full Metabolic Fate and Long-Term Mechanistic Effects (pre-clinical)

A thorough understanding of a drug's metabolic fate and its long-term effects is critical for ensuring its safety and efficacy. Pre-clinical studies on grazoprevir have provided significant insights into its metabolism and disposition.

Grazoprevir is primarily eliminated through the feces, with very little of the drug excreted in the urine. europa.eu It is partially metabolized by the cytochrome P450 enzyme CYP3A. europa.eufda.gov In preclinical studies, several metabolites resulting from hydroxylation and O-dealkylation have been identified. hyphadiscovery.com Interestingly, no circulating metabolites of grazoprevir were detected in human plasma, indicating that the parent drug is the major active component. europa.euhyphadiscovery.com

Grazoprevir is also a substrate for drug transporters such as OATP1B. europa.eu The interaction with these transporters can influence the drug's distribution and concentration in the liver. fda.govnih.gov Physiologically based pharmacokinetic (PBPK) modeling has been used to better understand the contributions of both metabolizing enzymes and transporters to the pharmacokinetics of grazoprevir. nih.gov

Future pre-clinical research will likely focus on:

Further characterizing minor or tissue-specific metabolites to ensure a complete understanding of the drug's biotransformation.

Investigating the long-term effects of grazoprevir on cellular processes and pathways, beyond its direct antiviral activity.

Utilizing advanced in vitro models and translational studies to better predict the drug's behavior in specific patient populations, such as those with liver impairment. nih.gov

The table below summarizes the key preclinical metabolic and pharmacokinetic characteristics of grazoprevir.

| Parameter | Finding | Primary Enzyme/Transporter Involved |

| Primary Route of Elimination | Feces (>90%) europa.eu | Biliary excretion |

| Metabolism | Partial oxidative metabolism europa.eufda.gov | CYP3A europa.eufda.gov |

| Circulating Metabolites in Humans | None detected europa.euhyphadiscovery.com | N/A |

| Drug Transport | Substrate of uptake transporters europa.eu | OATP1B europa.eu |

Q & A

Q. What is the molecular mechanism of grazoprevir as a hepatitis C virus (HCV) NS3/4A protease inhibitor?

Grazoprevir inhibits HCV NS3/4A protease by forming a covalent, reversible interaction with the catalytic serine residue (Ser-139) in the protease active site. Its macrocyclic structure stabilizes binding to the enzyme, preventing viral polyprotein processing. Computational modeling and crystallography studies reveal that grazoprevir’s quinoxaline moiety interacts directly with residues Arg-155 and Asp-168 in NS3/4A, which are critical for maintaining potency against resistance-associated substitutions (RASs) . Methodologically, molecular dynamics simulations and free-energy surface analysis are used to validate these interactions .

Q. How do grazoprevir’s pharmacokinetic properties influence experimental design in clinical trials?

Grazoprevir exhibits 27% bioavailability, reaches peak plasma concentration in 0.5–3 hours, and is >99.9% plasma protein-bound, necessitating careful consideration of drug-drug interactions (DDIs) in trial design. Researchers must account for its metabolism via CYP3A4 and OATP1B1/3 transport when co-administering with CYP3A4 inducers/inhibitors or statins. Experimental protocols often include pharmacokinetic (PK) sub-studies to monitor trough concentrations and adjust dosing in populations with renal impairment or cirrhosis .

Q. What are the criteria for selecting patient cohorts in grazoprevir clinical trials?

Trials prioritize genotype-specific cohorts (HCV GT1/4) and subpopulations with comorbidities (e.g., HIV co-infection, advanced chronic kidney disease). Stratification by baseline NS3/4A and NS5A RASs is critical, as GT1a patients with NS5A RASs may require extended treatment (16 weeks) with ribavirin. Phase III trials often employ nested case-control designs to compare SVR12 rates between RAS-positive and RAS-negative subgroups .

Advanced Research Questions

Q. How do resistance-associated substitutions (RASs) in NS3/4A impact grazoprevir’s efficacy, and what methodologies identify compensatory mutations?